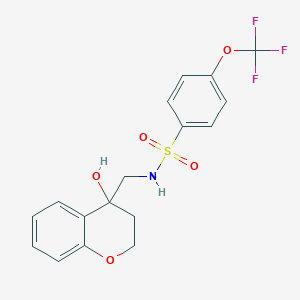

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(23,24)21-11-16(22)9-10-25-15-4-2-1-3-14(15)16/h1-8,21-22H,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVKCYWDUWSBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the chroman ring is usually introduced via selective hydroxylation reactions.

Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonamide coupling reaction, often using sulfonyl chlorides and amines under basic conditions.

Trifluoromethoxylation: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the chroman ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The benzenesulfonamide moiety can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest in pharmacological research.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chroman ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoromethoxy group enhances its binding affinity and specificity, while the benzenesulfonamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

Key structural elements of the target compound :

- Trifluoromethoxy substituent : Enhances electron-withdrawing effects and bioavailability.

- 4-Hydroxychroman-methyl group: Introduces stereochemical complexity and hydrogen-bond donor/acceptor capabilities.

Comparison with Selected Analogues

Compound 5c : N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Includes a cyclobutyl group instead of a hydroxychroman-linked methyl.

- Absence of hydroxyl group limits interactions with polar biological targets .

Compound 10 : 3-Bromo-N-((4,6-dihydroxychroman-4-yl)methyl)-N-(hept-6-yn-1-yl)benzenesulfonamide

- Structural Differences :

- Features a 3-bromo substituent on the benzene ring instead of trifluoromethoxy.

- Contains a 4,6-dihydroxychroman group and an alkyne side chain.

- Additional hydroxyl groups enhance solubility but may reduce metabolic stability .

Compound 121 : N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-4-(trifluoromethoxy)-N-(4-(trifluoromethoxy)phenylsulfonyl)benzenesulfonamide

- Structural Differences :

- Incorporates a benzothiazole-thiophene heterocyclic system.

- Dual trifluoromethoxy groups and a sulfonyl linker.

- Functional Implications :

Physicochemical and Spectral Comparisons

Spectral Data

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure, which combines a chroman moiety with a sulfonamide group. This article explores the biological activity of this compound, emphasizing its mechanisms of action, target interactions, and potential applications in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

This structure features:

- A chroman ring, which is known for various biological activities.

- A trifluoromethoxy group that enhances lipophilicity and potential receptor interactions.

- A sulfonamide moiety that is often associated with antibacterial and anti-inflammatory properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The trifluoromethoxy group may facilitate stronger interactions with these enzymes due to electron-withdrawing effects .

- Antioxidant Activity : The chroman structure is known for its antioxidant properties, potentially mitigating oxidative stress in cells .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others .

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes and its cytotoxicity against cancer cell lines. The following table summarizes some key findings:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of the chroman-sulfonamide structure significantly reduced inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

- Anticancer Activity : Another investigation focused on the compound's effects on breast cancer cells, where it was found to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic strategies optimize yield and purity for this compound?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with coupling intermediates like chroman derivatives and activated benzenesulfonamide precursors. Key steps include:

- Amide bond formation : Use organometallic catalysts (e.g., Pd-based) for Suzuki-Miyaura couplings to attach aromatic groups .

- Purification : High-throughput techniques like flash chromatography or preparative HPLC, monitored by TLC and NMR for purity validation .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of trifluoromethoxybenzene sulfonyl chloride) and solvent polarity (e.g., dichloromethane/acetonitrile mixtures) to minimize side products .

Basic: Which spectroscopic methods confirm structural integrity?

Methodological Answer:

- NMR : H and C NMR identify proton environments (e.g., hydroxychroman’s hydroxyl proton at δ 4.8–5.2 ppm) and confirm sulfonamide linkage (C-SO-N signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 445.1) and fragmentation patterns .

- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., HCV NS5B polymerase). The trifluoromethoxy group enhances hydrophobic interactions, as seen in analogs with IC values ~0.26 μM .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze hydrogen bonding (e.g., sulfonamide with catalytic residues) and binding free energies (MM/PBSA) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT) to distinguish target-specific effects from cytotoxicity .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as IC variability due to assay sensitivity thresholds .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard assessment : Pre-screen reagents (e.g., trifluoromethoxybenzene sulfonyl chloride) for mutagenicity via Ames II testing and thermal stability via DSC .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for volatile solvents (e.g., dichloromethane) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How does the trifluoromethoxy group influence pharmacokinetics?

Methodological Answer:

- Lipophilicity : The CFO group increases logP by ~1.5 units, enhancing blood-brain barrier permeability (calculated via ChemAxon) .

- Metabolic stability : In vitro liver microsome assays (e.g., human S9 fraction) show reduced CYP450-mediated oxidation compared to non-fluorinated analogs .

- Plasma protein binding : Surface plasmon resonance (SPR) reveals ~85% binding to albumin, affecting free drug concentration .

Advanced: What crystallographic methods elucidate 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters: space group P2/c, R-factor < 0.05. The hydroxychroman ring adopts a half-chair conformation .

- Electron density maps : Analyze sulfonamide torsion angles (e.g., C-S-N-C dihedral ~75°) to confirm stereoelectronic effects .

Basic: How to assess in vitro antimicrobial activity?

Methodological Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth. Include sulfamethoxazole as a positive control .

- Time-kill studies : Monitor bacterial viability over 24 hours at 2× MIC to determine bactericidal vs. bacteriostatic effects .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Salt formation : React with sodium hydroxide to form water-soluble sulfonate salts (solubility >10 mg/mL in PBS) .

- Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size ~150 nm via DLS) to enhance bioavailability .

Advanced: How to design SAR studies for derivative optimization?

Methodological Answer:

- Core modifications : Synthesize analogs with chroman replaced by coumarin or dihydroquinoline. Test enzymatic inhibition (e.g., IC shifts from 0.26 μM to >5 μM) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring para to sulfonamide. Use Hammett plots to correlate activity with σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.